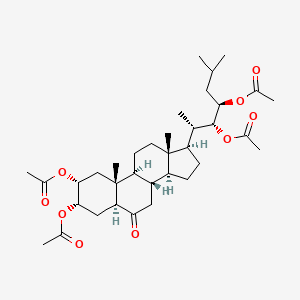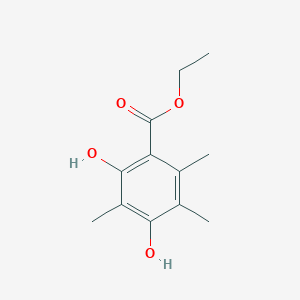![molecular formula C14H11BrClNO3 B14417099 Methyl [4-(4-bromophenoxy)-3-chlorophenyl]carbamate CAS No. 80199-11-7](/img/structure/B14417099.png)
Methyl [4-(4-bromophenoxy)-3-chlorophenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [4-(4-bromophenoxy)-3-chlorophenyl]carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a bromophenoxy group and a chlorophenyl group attached to a carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [4-(4-bromophenoxy)-3-chlorophenyl]carbamate typically involves the reaction of 4-(4-bromophenoxy)-3-chlorophenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction can be represented as follows:
4-(4-bromophenoxy)-3-chlorophenol+methyl isocyanate→Methyl [4-(4-bromophenoxy)-3-chlorophenyl]carbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Análisis De Reacciones Químicas
Types of Reactions
Methyl [4-(4-bromophenoxy)-3-chlorophenyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated or reduced carbamate derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted carbamates.
Aplicaciones Científicas De Investigación
Methyl [4-(4-bromophenoxy)-3-chlorophenyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl [4-(4-bromophenoxy)-3-chlorophenyl]carbamate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl [4-(4-bromophenoxy)benzoate]
- Ethyl [4-(4-bromophenoxy)methyl]benzoate
- Methyl [4-(4-formylphenyl)benzoate]
Uniqueness
Methyl [4-(4-bromophenoxy)-3-chlorophenyl]carbamate is unique due to the presence of both bromine and chlorine substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where these properties are advantageous.
Propiedades
Número CAS |
80199-11-7 |
|---|---|
Fórmula molecular |
C14H11BrClNO3 |
Peso molecular |
356.60 g/mol |
Nombre IUPAC |
methyl N-[4-(4-bromophenoxy)-3-chlorophenyl]carbamate |
InChI |
InChI=1S/C14H11BrClNO3/c1-19-14(18)17-10-4-7-13(12(16)8-10)20-11-5-2-9(15)3-6-11/h2-8H,1H3,(H,17,18) |
Clave InChI |
HOELHCQMFWJBGA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1=CC(=C(C=C1)OC2=CC=C(C=C2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


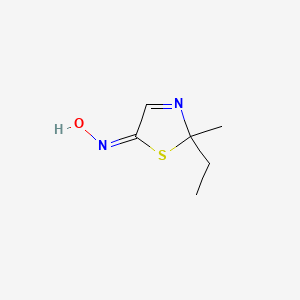
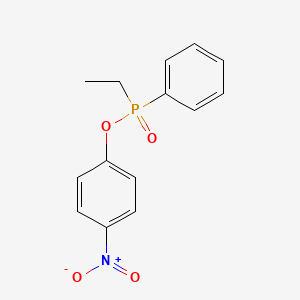


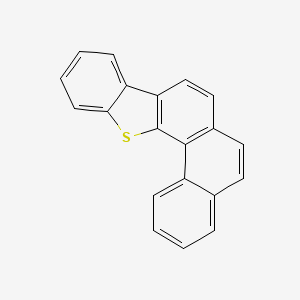
![1-Chloro-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene](/img/structure/B14417051.png)
![N-{2-[(2-Hydroxyethyl)amino]ethyl}propanamide](/img/structure/B14417057.png)
![1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole](/img/structure/B14417065.png)
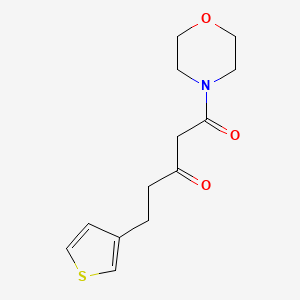

![2-[(2S,7aR)-5-Oxohexahydro-1H-pyrrolizin-2-yl]propan-2-yl formate](/img/structure/B14417079.png)

